AP1867-3-(aminoethoxy) mechanism of action in PROTACs
AP1867-3-(aminoethoxy) mechanism of action in PROTACs
An In-Depth Technical Guide on the Mechanism of Action of AP1867-3-(aminoethoxy) in PROTACs
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1] These bifunctional molecules consist of two distinct ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This guide focuses on the specific role and mechanism of AP1867-3-(aminoethoxy), a key component in the degradation tag (dTAG) system, a powerful chemical biology tool for inducing targeted protein degradation.[3][4]
AP1867 is a synthetic, cell-permeable ligand designed to specifically bind to a mutant form of the FK506-binding protein 12 (FKBP12), namely FKBP12(F36V).[5] The AP1867-3-(aminoethoxy) derivative provides a convenient attachment point for a linker, enabling its incorporation into a PROTAC.[6][7][8] In the dTAG system, the POI is genetically fused to the FKBP12(F36V) "tag." The AP1867-based PROTAC then acts as a bridge, bringing the tagged protein into close proximity with an E3 ligase, leading to the ubiquitination and subsequent degradation of the entire fusion protein.[3] This technology allows for the acute and rapid depletion of a target protein, providing significant advantages over traditional genetic knockout or RNA interference methods.[4]
Core Mechanism of Action: The dTAG System
The mechanism of AP1867-based PROTACs is centered on the chemically induced formation of a ternary complex involving the target protein (fused to a tag), the PROTAC molecule, and an E3 ubiquitin ligase.[1] This process hijacks the cell's natural protein disposal machinery.[9]
The key steps are as follows:
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Target Recognition: The target protein of interest (POI) is first genetically engineered to be expressed as a fusion protein with the FKBP12(F36V) mutant tag. This tag creates a specific binding pocket for AP1867 that is not present in the wild-type protein.[3]
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PROTAC Engagement: The AP1867-based PROTAC is introduced to the system. The AP1867 "warhead" of the PROTAC selectively binds to the FKBP12(F36V) tag on the fusion protein.[6][10]
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E3 Ligase Recruitment: The other end of the PROTAC molecule bears a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[3][11] This ligand recruits the E3 ligase complex.
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Ternary Complex Formation: The simultaneous binding of the PROTAC to both the POI-FKBP12(F36V) and the E3 ligase results in the formation of a stable ternary complex (POI-FKBP12(F36V) :: PROTAC :: E3 Ligase).[12] The stability and formation kinetics of this complex are critical for degradation efficiency.[1]
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Ubiquitination: Within the ternary complex, the E3 ligase acts as a catalyst, facilitating the transfer of ubiquitin molecules from a charged E2 conjugating enzyme to surface-exposed lysine residues on the target protein.[9][13] This process is repeated to form a polyubiquitin chain.
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Proteasomal Degradation: The polyubiquitin chain serves as a recognition signal for the 26S proteasome.[9] The proteasome unfolds and degrades the entire target fusion protein into small peptides, while the PROTAC molecule is released and can catalyze further rounds of degradation.
Visualization of the dTAG Signaling Pathway
The following diagram illustrates the catalytic cycle of an AP1867-based PROTAC within the dTAG system.
Caption: The catalytic cycle of protein degradation via the AP1867-based dTAG system.
Quantitative Data Presentation
The efficacy of a PROTAC is determined by several quantitative parameters, including binding affinities, ternary complex cooperativity, and degradation potency. While specific data for AP1867-3-(aminoethoxy) itself is limited in the public domain, data from dTAG systems and analogous PROTACs illustrate the key metrics.
Table 1: Binding Affinities & Ternary Complex Cooperativity
| Component | Interacting Partner | Method | Kd (nM) | Cooperativity (α) | Reference |
| AP1867 | Wild-type FKBP12 | - | 67 | N/A | [5] |
| MZ1 (VHL-based BRD4 PROTAC) | VHL | ITC | 67 ± 8 | N/A | [1] |
| MZ1 + BRD4BD2 | VHL | ITC | 4.4 ± 1.0 | ~15 | [1] |
| AT1 (VHL-based BRD4 PROTAC) | VHL + BRD4BD2 | SPR | - | ~5 | [12] |
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Kd (Dissociation Constant): Measures the binding affinity between two components. A lower Kd indicates a stronger interaction.
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Cooperativity (α): A crucial parameter in PROTAC efficiency.[12] It is the ratio of the binary Kd (PROTAC to E3 ligase) to the ternary Kd (PROTAC to E3 ligase in the presence of the target protein).[12]
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α > 1 (Positive Cooperativity): The target protein enhances the binding of the PROTAC to the E3 ligase, stabilizing the ternary complex.[12]
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α < 1 (Negative Cooperativity): The presence of the target protein weakens the PROTAC-E3 ligase interaction.[12]
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α = 1 (No Cooperativity): The binding events are independent.[12]
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Table 2: Degradation Potency
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Time (h) | Reference |
| dTAG-13 | FKBP12(F36V)-fused targets | Various | Sub-nanomolar to low nanomolar | >90% | 2-6 | [3] |
| FKBP12 PROTAC FM4 | MTH1 | - | 0.09–0.22 | - | - | [14] |
| LC-2 | Endogenous KRASG12C | - | - | Significant | - | [1] |
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DC50 (Degradation Concentration 50%): The concentration of PROTAC required to degrade 50% of the target protein.
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Dmax (Maximum Degradation): The maximum percentage of protein degradation achieved.
Experimental Protocols
Validating the mechanism and efficacy of an AP1867-based PROTAC involves several key experiments.
Western Blotting for Protein Degradation
This is the most common method to quantify the reduction in target protein levels.
Methodology:
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Cell Culture and Treatment: Plate cells expressing the FKBP12(F36V)-tagged POI. Treat cells with a dose-response range of the AP1867-PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 6, 12, 24 hours). Include a DMSO vehicle control.
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Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein lysate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and probe with a primary antibody specific to the POI or the tag. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).
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Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Quantification: Measure band intensities using densitometry software. Normalize the POI band intensity to the loading control to determine the percentage of remaining protein relative to the DMSO control.
Visualization of Western Blot Workflow
Caption: Standard experimental workflow for assessing protein degradation by Western Blot.
Ternary Complex Formation Assays
These biophysical techniques are used to measure the binding affinities and cooperativity of the ternary complex.
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Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of molecules. To measure ternary complex formation, the E3 ligase can be placed in the cell, and the PROTAC is titrated in, either in the presence or absence of the target protein. The difference in binding thermodynamics reveals the cooperativity.[1]
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Surface Plasmon Resonance (SPR): An optical technique that measures binding events in real-time.[12] An E3 ligase can be immobilized on a sensor chip. A solution containing the PROTAC and the target protein is then flowed over the chip. The resulting sensorgrams provide kinetic data (kon, koff) and affinity (Kd) for the formation of the ternary complex.[12]
In Vivo Solution Preparation
For animal studies, proper formulation of the PROTAC is critical for bioavailability.
Example Protocol for In Vivo Working Solution: [5][6][11]
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Prepare Stock Solution: Dissolve the AP1867-PROTAC in DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
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Prepare Vehicle: A common vehicle consists of PEG300, Tween-80, and Saline.
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Dilution: Sequentially add co-solvents. For a final solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline:
-
Take 100 µL of the 50 mg/mL DMSO stock solution.
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Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix.
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Add 450 µL of Saline to reach a final volume of 1 mL.
-
-
Administration: The working solution should be prepared fresh on the day of use. Sonication or gentle heating can be used if precipitation occurs.[6]
Conclusion
AP1867-3-(aminoethoxy) is a pivotal chemical tool that enables the powerful dTAG system for targeted protein degradation. Its mechanism of action relies on the specific recognition of the FKBP12(F36V) tag, facilitating the recruitment of an E3 ligase to a designated protein of interest. This leads to the formation of a productive ternary complex, ubiquitination, and proteasomal degradation. The ability to rapidly and selectively deplete proteins makes this system an invaluable asset for researchers in drug development and cell biology, allowing for the functional validation of novel drug targets and a deeper understanding of complex biological processes.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Tandem-Affinity Purification Method for Identification of Primary Intracellular Drug-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AP1867-3-(aminoethoxy) - CD Bioparticles [cd-bioparticles.net]
- 8. AP1867-3-(aminoethoxy) - MedChem Express [bioscience.co.uk]
- 9. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 10. AP1867-3-(aminoethoxy) | CymitQuimica [cymitquimica.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology | MDPI [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
